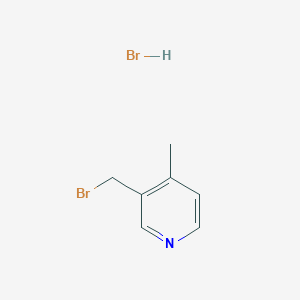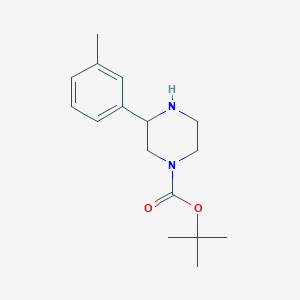
3-(溴甲基)-4-甲基吡啶氢溴酸盐
描述
3-(Bromomethyl)-4-methylpyridine hydrobromide is a halogenated heterocyclic building block . It has a molecular formula of C6H6BrN·HBr and a molecular weight of 252.94 . It is commonly used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-4-methylpyridine hydrobromide has been reported in the literature. One method involves using 5-methylnicotinic acid as the starting material, resulting in an overall yield of 65.9% . Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-4-methylpyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached at the 3-position . The compound also includes a hydrobromide ion, which contributes to its overall molecular weight .Chemical Reactions Analysis
3-(Bromomethyl)-4-methylpyridine hydrobromide can participate in various chemical reactions. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It can also be used in the preparation of other complex organic compounds .Physical And Chemical Properties Analysis
3-(Bromomethyl)-4-methylpyridine hydrobromide is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It is soluble in water .科学研究应用
聚合和材料性质
- 聚合研究:Monmoton、Lefebvre 和 Fradet (2008) 研究了 4-溴甲基吡啶和 3-溴甲基吡啶氢溴酸盐的溶液聚合,重点关注反应机理和所得聚(亚甲基吡啶)的性质,例如溶解性和热稳定性。他们观察到化合物之间不同的反应性,并提出了一个共振现象来解释这种行为 (Monmoton, Lefebvre, & Fradet, 2008)。
合成和化学反应
- 高效合成:Guo、Lu 和 Wang (2015) 报告了一种简单且环保的方法来合成 5-甲基-3-(溴甲基)吡啶氢溴酸盐,这是合成鲁帕他定的关键中间体 (Guo, Lu, & Wang, 2015)。
- 溴胺化反应:Horning 和 Muchowski (1974) 描述了溴添加到各种胺中,导致溴甲基吡咯烷氢溴酸盐的形成,重点介绍了反应过程和产物表征 (Horning & Muchowski, 1974)。
- 热分解研究:Ptaszyński (1994) 研究了具有吡啶氢溴酸盐的络合盐(包括 3-甲基吡啶)的热分解,分析了化合物的分解产物和热稳定性 (Ptaszyński, 1994)。
- 氨甲基化反应:Smirnov、Kuz’min 和 Kuznetsov (2005) 探索了各种羟基吡啶的氨甲基化,包括转化为溴甲基衍生物。他们还通过加热溴甲基取代的衍生物合成了异硫脲甲基和苯并咪唑硫甲基衍生物 (Smirnov, Kuz’min, & Kuznetsov, 2005)。
催化和分子相互作用研究
- 钯催化的亚胺水解:Ahmad 等人 (2019) 研究了 4-甲基吡啶-2-胺与 3-溴噻吩-2-甲醛的反应,导致席夫碱水解。理论计算深入了解了水解机理,证明了吡啶氮的作用 (Ahmad et al., 2019)。
其他相关研究
- 电泳分离:Wren (1991) 专注于改善甲基吡啶(包括 3-甲基吡啶)在毛细管电泳中的分离,强调了 pH 值和表面活性剂的重要性 (Wren, 1991)。
- 光化学反应:Stenberg 和 Travecedo (1971) 研究了羟甲基吡啶(包括 3-(羟甲基)吡啶)的光化学反应,考察了甲基吡啶和二吡啶乙烷的形成 (Stenberg & Travecedo, 1971)。
安全和危害
未来方向
While specific future directions for 3-(Bromomethyl)-4-methylpyridine hydrobromide are not mentioned in the available resources, its utility as a building block in organic synthesis suggests that it could be used in the development of new chemical reactions and the synthesis of novel organic compounds .
作用机制
Target of Action
The primary target of 3-(Bromomethyl)-4-methylpyridine hydrobromide is the 5-HT4 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain and is involved in various physiological processes.
Mode of Action
3-(Bromomethyl)-4-methylpyridine hydrobromide acts as an agonist at the 5-HT4 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT4 receptor, activating it and leading to an increase in the force of contraction and beating rate in isolated atrial preparations .
Biochemical Pathways
Upon activation of the 5-HT4 serotonin receptor, the compound stimulates the release of cyclic adenosine monophosphate (cAMP). This molecule is a second messenger involved in many biological processes and can trigger a series of intracellular events .
Result of Action
The activation of the 5-HT4 serotonin receptor by 3-(Bromomethyl)-4-methylpyridine hydrobromide leads to an increase in the force of contraction and beating rate in isolated atrial preparations
Action Environment
The action of 3-(Bromomethyl)-4-methylpyridine hydrobromide can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dark place to maintain its stability . Additionally, it should be kept away from strong oxidizing agents . The compound’s efficacy may also be affected by factors such as the physiological state of the individual and the presence of other substances in the body.
生化分析
Biochemical Properties
3-(Bromomethyl)-4-methylpyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with nucleophilic sites on enzymes and proteins, where the bromomethyl group can form covalent bonds. This interaction can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. For example, 3-(Bromomethyl)-4-methylpyridine hydrobromide can act as an alkylating agent, modifying the active sites of enzymes and altering their catalytic properties .
Cellular Effects
The effects of 3-(Bromomethyl)-4-methylpyridine hydrobromide on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to interfere with the normal functioning of signal transduction pathways by modifying key signaling proteins. This can lead to changes in gene expression patterns, resulting in altered cellular responses. Additionally, 3-(Bromomethyl)-4-methylpyridine hydrobromide can impact cellular metabolism by inhibiting or activating metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)-4-methylpyridine hydrobromide exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as enzymes and DNA. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For instance, the bromomethyl group can alkylate the active site of an enzyme, rendering it inactive or altering its substrate specificity. Additionally, 3-(Bromomethyl)-4-methylpyridine hydrobromide can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bromomethyl)-4-methylpyridine hydrobromide can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. The degradation products may have different biochemical properties, potentially leading to altered effects on cellular function. Long-term studies have shown that prolonged exposure to 3-(Bromomethyl)-4-methylpyridine hydrobromide can result in cumulative changes in cellular processes, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)-4-methylpyridine hydrobromide in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 3-(Bromomethyl)-4-methylpyridine hydrobromide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
3-(Bromomethyl)-4-methylpyridine hydrobromide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can affect the overall metabolic flux and alter the levels of key metabolites within the cell. For example, the bromomethyl group can be oxidized to form a carboxylic acid derivative, which may have different biochemical properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 3-(Bromomethyl)-4-methylpyridine hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester 3-(Bromomethyl)-4-methylpyridine hydrobromide, affecting its localization and availability for biochemical reactions. The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of 3-(Bromomethyl)-4-methylpyridine hydrobromide is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences. The subcellular localization can influence the biochemical interactions and effects of 3-(Bromomethyl)-4-methylpyridine hydrobromide, determining its role in various cellular processes .
属性
IUPAC Name |
3-(bromomethyl)-4-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXISOGKOXZJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856780 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384972-83-1 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)



![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)


![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

